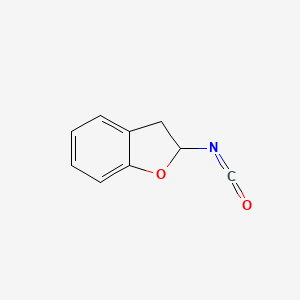
2-isocyanato-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is a type of benzofuran compound .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with an isocyanato group attached to it .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, they can participate in oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (161.16), molecular formula (C9H7NO2), and its structure .Applications De Recherche Scientifique
2-ICB has been found to have a wide range of applications in scientific research. It has been used as a reagent for synthesis, as a biochemical and physiological tool, and as a catalyst for a variety of reactions. It has also been used to study the structure and function of proteins, and to study the interactions between proteins and other molecules.
Mécanisme D'action
2-ICB is believed to act as a catalyst for a variety of reactions. It is thought to act by forming a covalent bond between a nitrogen atom and a carbon atom, which results in the formation of a new molecule. This new molecule is then able to react with other molecules in the reaction, resulting in the formation of new products.
Biochemical and Physiological Effects
2-ICB has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have anti-inflammatory and antioxidant effects, as well as cytotoxic and apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-ICB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it has a wide range of applications. However, it is also important to note that 2-ICB is a hazardous material, and it should be handled with caution.
Orientations Futures
2-ICB has a wide range of potential future directions. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer, inflammation, and neurological disorders. It could also be used to study the structure and function of proteins, and to develop new catalysts for a variety of reactions. Additionally, it could be used to develop new materials and technologies, such as nanomaterials and sensors. Finally, it could be used to develop new methods for synthesizing compounds and for studying the interactions between molecules.
Méthodes De Synthèse
2-ICB can be synthesized from 1-benzofuran-3-carboxylic acid and a propargylic alcohol in a three-step process. The first step involves the formation of a propargylic ester, which is then converted to a propargylic urea in the second step. In the third and final step, the propargylic urea is converted to 2-ICB by an intramolecular cyclization reaction. This synthesis method is relatively simple and cost-effective, and it produces a high yield of 2-ICB.
Propriétés
IUPAC Name |
2-isocyanato-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGYKJZWUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
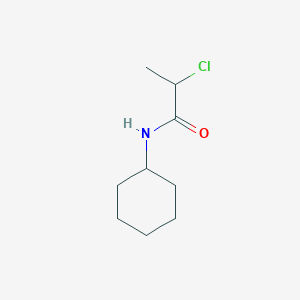
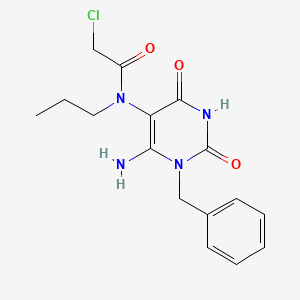
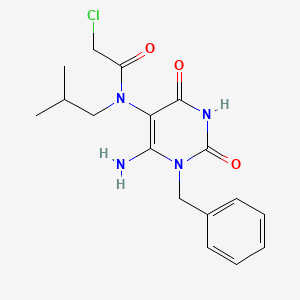
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)
![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
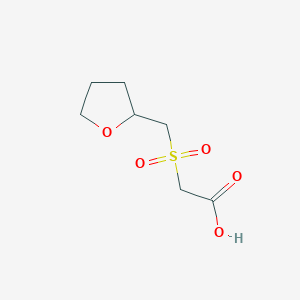

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)
